3-Methyl-4-morpholinobenzonitrile
Overview
Description
3-Methyl-4-morpholinobenzonitrile is an organic compound characterized by a benzene ring substituted with a methyl group, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-morpholinobenzonitrile typically involves the following steps:
Nitration of Toluene: The starting material, toluene, undergoes nitration to form 3-nitrotoluene.
Reduction: The nitro group in 3-nitrotoluene is reduced to form 3-aminotoluene.
Formation of Benzonitrile: The amino group is then converted to a nitrile group through a Sandmeyer reaction, yielding 3-methylbenzonitrile.
Morpholine Substitution: Finally, the nitrile compound undergoes a substitution reaction with morpholine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-morpholinobenzonitrile can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The morpholine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: 3-Methyl-4-morpholinobenzoic acid.
Reduction: 3-Methyl-4-morpholinobenzylamine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
3-Methyl-4-morpholinobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-4-morpholinobenzonitrile depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzonitrile: Lacks the morpholine ring, making it less versatile in certain reactions.
4-Morpholinobenzonitrile: Lacks the methyl group, which can affect its reactivity and applications.
3-Methyl-4-piperidinobenzonitrile: Similar structure but with a piperidine ring instead of morpholine, leading to different chemical properties.
Uniqueness
3-Methyl-4-morpholinobenzonitrile is unique due to the presence of both a morpholine ring and a nitrile group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable compound in synthetic chemistry and various research fields.
Properties
IUPAC Name |
3-methyl-4-morpholin-4-ylbenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-10-8-11(9-13)2-3-12(10)14-4-6-15-7-5-14/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZZYRVWTDPJTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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